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A comprehensive guide for researchers, scientists, and drug development professionals on the

multifaceted functions of the degenerin/epithelial sodium channel (DEG/ENaC) protein, DEG-1,

across different sensory neurons in Caenorhabditis elegans. This guide provides a detailed

comparison of DEG-1's role in chemosensation, thermosensation, and mechanosensation,

supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The DEG/ENaC family of ion channels plays a crucial role in a variety of sensory modalities

across different species. In the nematode C. elegans, the DEG-1 protein is a key player in

sensing diverse environmental cues, functioning distinctly in different sensory neurons. This

guide delves into the comparative roles of DEG-1, and its homolog DEGT-1, providing a clear

overview of their function, the experimental evidence supporting these roles, and the

methodologies used to elucidate them.

Quantitative Comparison of DEG-1 and DEGT-1
Function
The following table summarizes the key quantitative data related to the function of DEG-1 and

DEGT-1 in different sensory neurons. This data highlights the distinct sensory modalities

mediated by these channels and their differing physiological responses.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15624192?utm_src=pdf-interest
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein
Sensory

Neuron(s)

Sensory

Modality
Stimulus

Behavioral

Output

Quantitati

ve Data

Key

Reference

s

DEG-1 ASK, ASG
Chemosen

sation

Low pH

(acid), L-

lysine

Avoidance

of acidic

environme

nts,

Chemotaxi

s towards

lysine

Wild-type

animals

show a

chemotaxis

index of

~0.6

towards

0.5 M

lysine

acetate,

which is

significantl

y reduced

in deg-1

mutants.

[1]

DEG-1 ASG Thermosen

sation

Warming

temperatur

e

Regulates

cold

tolerance

ASG

neurons in

wild-type

animals

show a

significant

increase in

intracellular

Ca2+

concentrati

on in

response

to a

temperatur

e shift from

15°C to

25°C. This

response is

[2][3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16165380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7054665/
https://pubmed.ncbi.nlm.nih.gov/35283408/
https://www.jstage.jst.go.jp/article/pjab/98/3/98_PJA9803B-03/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diminished

in deg-1

mutants.

Electrophy

siological

recordings

in Xenopus

oocytes

expressing

DEG-1

show a

temperatur

e threshold

of 32°C for

Na+

current

activation.

[2][3][4]

DEG-1 ASH Mechanos

ensation

(Nociceptio

n)

Harsh

mechanical

stimuli

(nose

touch)

Avoidance

response

(reversal)

In vivo

whole-cell

patch-

clamp

recordings

of ASH

neurons

show

mechanore

ceptor

currents

(MRCs)

that are

largely

dependent

on DEG-1.

Loss of

deg-1

reduces

[5][6][7][8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7054665/
https://pubmed.ncbi.nlm.nih.gov/35283408/
https://www.jstage.jst.go.jp/article/pjab/98/3/98_PJA9803B-03/_html/-char/en
https://pubmed.ncbi.nlm.nih.gov/21903078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170654/
https://www.researchgate.net/figure/Mechanoreceptor-Currents-in-ASH_fig1_51628889
https://pmc.ncbi.nlm.nih.gov/articles/PMC4281349/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MRCs by

approximat

ely 80%.[5]

[6][7][8]

DEGT-1

I4, M5

(Pharynge

al neurons)

Propriocept

ion

Pharyngeal

muscle

movement

Regulation

of

pharyngeal

pumping

rate

degt-1

mutants

exhibit an

abnormally

rapid

feeding

rate. In the

presence

of

serotonin,

which

induces

pumping,

degt-1

mutants

have a

significantl

y higher

pumping

rate

compared

to wild-type

animals.[9]

[10][11][12]

[13]

[9][10][11]

[12][13]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways

and experimental workflows associated with the diverse functions of DEG-1 and DEGT-1.
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Pharyngeal Pumping Assay Workflow
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DEGT-1 Proprioception Assay

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
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Chemotaxis Assay for Acid Avoidance and Lysine
Attraction
This protocol is adapted from established methods for assessing chemotaxis in C. elegans.[14]

[15][16]

1. Plate Preparation:

Prepare 10 cm NGM (Nematode Growth Medium) agar plates.

After the agar solidifies, draw a line down the center of the bottom of the plate to divide it into

two halves. Mark one side as "Test" and the other as "Control".

At each of the "Test" and "Control" spots, place a small drop of 1 M sodium azide to paralyze

the worms upon reaching the area.

2. Worm Preparation:

Use well-fed, young adult hermaphrodite worms.

Wash the worms off the culture plates with S Basal buffer.

Centrifuge the worm suspension at low speed to pellet the worms.

Wash the worms three times with S Basal to remove any residual bacteria.

Resuspend the final worm pellet in a small volume of S Basal.

3. Assay Procedure:

For acid avoidance, apply a spot of the acidic solution (e.g., pH 4.0 buffer) to the "Test" side

and a spot of control buffer (e.g., pH 7.0) to the "Control" side.

For lysine chemotaxis, apply a spot of L-lysine solution (e.g., 0.5 M lysine acetate) to the

"Test" side and a spot of control solution (e.g., water) to the "Control" side.

Pipette approximately 100-200 washed worms onto the center of the assay plate.
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Allow the assay to run for 60 minutes at 20°C.

4. Data Analysis:

Count the number of worms on the "Test" side (N_test) and the "Control" side (N_control).

Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / (N_test +

N_control).

A positive CI indicates attraction, while a negative CI indicates repulsion.

In Vivo Calcium Imaging for Thermosensation
This protocol outlines the general steps for imaging calcium dynamics in sensory neurons of C.

elegans in response to temperature changes.[2]

1. Strain Preparation:

Use transgenic worms expressing a genetically encoded calcium indicator (GECI), such as

GCaMP or Cameleon, specifically in the sensory neuron of interest (e.g., ASG) using a cell-

specific promoter.

2. Animal Immobilization:

Immobilize the worms to allow for stable imaging. This can be achieved using either a

microfluidic device or by gluing the worm to an agar pad.

For gluing, place a drop of cyanoacrylate glue on an agar pad on a glass slide. Carefully

place a worm in the glue, leaving the sensory cilia of the head neurons exposed.

3. Temperature Stimulation:

Use a temperature-controlled stage or a Peltier device to deliver precise temperature stimuli

to the immobilized worm.

A typical stimulus protocol would involve a baseline temperature (e.g., 15°C) followed by a

ramp or step to a higher temperature (e.g., 25°C).
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4. Image Acquisition:

Use a fluorescence microscope equipped with a sensitive camera (e.g., an EMCCD or

sCMOS camera) to capture images of the GECI fluorescence.

Acquire images at a high frame rate to capture the dynamics of the calcium signal.

5. Data Analysis:

Measure the fluorescence intensity of the GECI in the sensory neuron over time.

Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F₀) to quantify

the calcium response.

Compare the magnitude and kinetics of the calcium responses between wild-type and deg-1
mutant animals.

In Vivo Whole-Cell Patch-Clamp Recording for
Mechanosensation
This protocol describes the challenging but powerful technique of in vivo patch-clamp recording

from C. elegans sensory neurons to measure mechanoreceptor currents.[5][6][17][18][19]

1. Animal Preparation:

Use young adult worms.

Immobilize the worm by gluing it to a coverslip coated with a thin layer of agarose. A

common method is to use cyanoacrylate glue applied to the dorsal side of the worm, leaving

the ventral side accessible.

Make a small incision in the cuticle near the neuron of interest (e.g., ASH) using a sharp

glass pipette to expose the cell body.

2. Electrophysiology Setup:

Use a standard patch-clamp rig with a high-magnification microscope and

micromanipulators.
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Pull patch pipettes from borosilicate glass and fill them with an appropriate intracellular

solution.

The extracellular solution should be a standard C. elegans saline.

3. Recording Procedure:

Under visual guidance, carefully approach the exposed neuron with the patch pipette.

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and

the cell membrane.

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

Record membrane currents in voltage-clamp mode.

4. Mechanical Stimulation:

Use a fire-polished glass probe driven by a piezoelectric actuator to deliver precise

mechanical stimuli to the sensory ending of the neuron.

Vary the force and duration of the stimulus to characterize the mechanoreceptor currents.

5. Data Analysis:

Measure the amplitude, kinetics (activation and inactivation), and ion selectivity of the

mechanoreceptor currents.

Compare these properties between wild-type and deg-1 mutant neurons to determine the

contribution of DEG-1 to mechanotransduction.

Pharyngeal Pumping Assay for Proprioception
This protocol is used to quantify the rate of pharyngeal pumping, which is regulated by

proprioceptive feedback involving DEGT-1.[20][21][22][23][24]

1. Worm and Plate Preparation:

Use synchronized populations of young adult worms.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://www.benchchem.com/product/b15624192?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11427329/
https://www.ncbi.nlm.nih.gov/books/NBK126648/
https://www.researchgate.net/publication/383590751_Pharyngeal_Pumping_Assay_for_Quantifying_Feeding_Behavior_in_Caenorhabditis_elegans
https://invivobiosystems.com/wp-content/uploads/2016/07/OP50-5HT.pdf
https://www.protocols.io/view/pharyngeal-pumping-assay-e6nvwk9j7vmk/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare NGM plates seeded with a lawn of E. coli OP50.

For serotonin-induced pumping, prepare NGM plates containing 5 mM serotonin.

2. Assay Procedure:

Transfer individual worms to the assay plates.

Allow the worms to acclimate for a few minutes.

Observe the worm under a stereomicroscope.

3. Data Acquisition:

Count the number of pharyngeal pumps in a 30-second interval. A pump is defined as a

complete contraction and relaxation of the pharyngeal terminal bulb grinder.

Repeat the count for multiple worms for each condition (wild-type vs. degt-1 mutant, with and

without serotonin).

4. Data Analysis:

Calculate the pumping rate in pumps per minute.

Use statistical tests (e.g., t-test) to compare the pumping rates between different genotypes

and conditions.

This comprehensive guide provides a foundation for understanding the diverse sensory roles of

DEG-1 and its homolog DEGT-1. The provided data, diagrams, and protocols are intended to

facilitate further research into the function of these important ion channels and their potential as

targets for novel therapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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